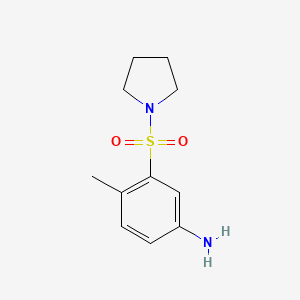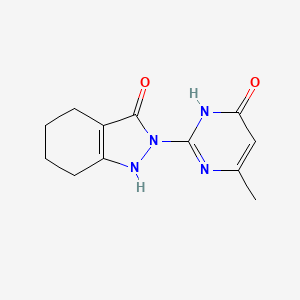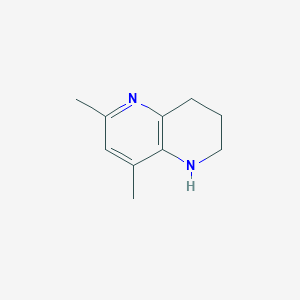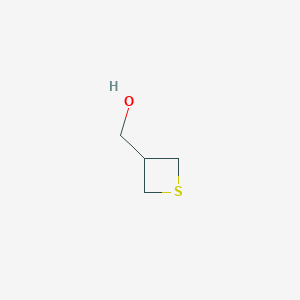
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” is 1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” is a solid substance . It has a molecular weight of 240.33 . The compound should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a part of the “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
4-(pyrrolidin-1-yl)benzonitrile derivatives, which are structurally similar to “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline”, have been synthesized as selective androgen receptor modulators (SARMs) . These compounds have been optimized for better pharmacokinetic profiles .
Crystal Structure Analysis
The crystal structure of “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” has been investigated . The molecule is essentially coplanar with a dihedral angle of 26.70 (14)° between the pyrrolidine and the benzene rings . This information can be useful for understanding the molecule’s interactions with other compounds and its potential applications.
Density Functional Theory (DFT) Studies
DFT calculations have been carried out on "4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline" . These studies reveal that the experimental and calculated geometric parameters of the molecule are nearly the same . This can be useful in predicting the molecule’s behavior in various chemical reactions.
Antitumor Activity
Compounds structurally similar to “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” have been evaluated for their antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro .
Antibacterial and Antifungal Activities
Sulfonamides, which include “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline”, have been demonstrated to possess antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory and Anticarcinogenic Activities
Sulfonamides also exhibit anti-inflammatory and anticarcinogenic activities . This suggests that “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” could potentially be used in the treatment of inflammatory diseases and cancer.
Insulin-Releasing and Hypoglycemic Activities
Sulfonamides have been found to have insulin-releasing and hypoglycemic activities . This indicates that “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” could potentially be used in the management of diabetes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting protective measures and actions to take in case of exposure .
Direcciones Futuras
The pyrrolidine ring, a key component of “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline”, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .
Propiedades
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIYYXNTJDYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)





![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)